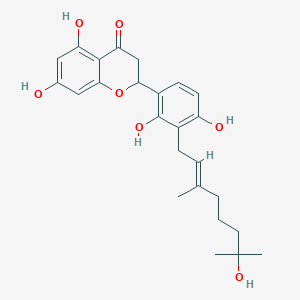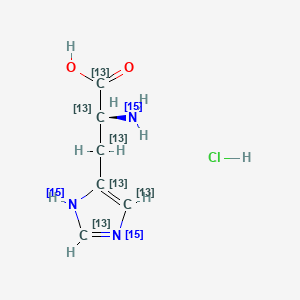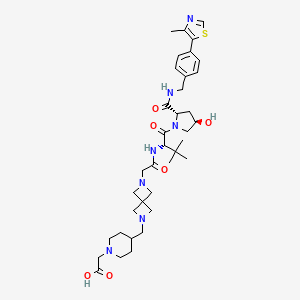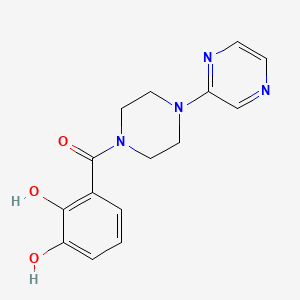
6-Thioinosine Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thioinosine Phosphate, also known as Thioinosinic Acid, is a sulfur-containing analog of inosine monophosphate. It is an intermediate metabolite of azathioprine, a purine analog immunosuppressive drug. This compound is significant in the field of medicinal chemistry due to its role in the metabolism of thiopurine drugs, which are used for their immunosuppressive and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioinosine Phosphate typically involves the phosphorylation of 6-Thioinosine. The process begins with the reaction of 6-Thioinosine with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a crystalline form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 6-Thioinosine Phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: The compound can be reduced to its corresponding thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiopurine derivatives.
Aplicaciones Científicas De Investigación
6-Thioinosine Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thiopurine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its effects on cellular processes.
Medicine: It is used in the development of immunosuppressive and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
6-Thioinosine Phosphate exerts its effects by being incorporated into nucleic acids. It is converted into its active form, 6-Thioinosine Triphosphate, which is then incorporated into DNA and RNA. This incorporation leads to faulty DNA repair and RNA transcription, ultimately causing cell death. The compound also inhibits the activity of certain enzymes involved in nucleotide metabolism, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
6-Thioguanine: Another thiopurine derivative with similar immunosuppressive and anticancer properties.
6-Mercaptopurine: A thiopurine drug used in the treatment of leukemia and autoimmune diseases.
Azathioprine: A prodrug that is metabolized into 6-Mercaptopurine and used as an immunosuppressant.
Uniqueness: 6-Thioinosine Phosphate is unique due to its specific incorporation into nucleic acids and its distinct metabolic pathway. Unlike 6-Thioguanine and 6-Mercaptopurine, which require multiple enzymatic steps for activation, this compound is directly phosphorylated to its active form, making it potentially more efficient in exerting its effects .
Propiedades
Fórmula molecular |
C10H13N4O7PS |
|---|---|
Peso molecular |
364.27 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)/t4-,6+,7?,10-/m1/s1 |
Clave InChI |
ZKRFOXLVOKTUTA-PKJMTWSGSA-N |
SMILES isomérico |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canónico |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)

![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)

![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)
![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)
